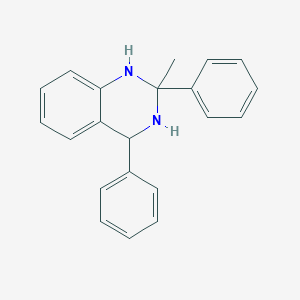

2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline

Description

Properties

CAS No. |

84571-53-9 |

|---|---|

Molecular Formula |

C21H20N2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |

InChI |

InChI=1S/C21H20N2/c1-21(17-12-6-3-7-13-17)22-19-15-9-8-14-18(19)20(23-21)16-10-4-2-5-11-16/h2-15,20,22-23H,1H3 |

InChI Key |

YXSQCPSTWMWUEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the tetrahydroquinazoline ring.

Industrial Production Methods

Industrial production of 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

While a comprehensive review of the applications of 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline is not available among the search results, the related compound class of tetrahydroquinolines and quinazolines have a wide range of applications.

Tetrahydroquinolines

Tetrahydroquinolines demonstrate a wide range of pharmaceutical potential and are frequent targets for new synthetic methods .

Applications:

- Analgesics, anticonvulsants, antidepressants

- Antipsychotics, antihypertensives, antiarrhythmics

- Antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics

- Immunosuppressants with the potential to be anti-rejection drugs

- Inhibitory activity toward AMP-activated protein kinase, which has attracted clinical interest as a possible treatment for diabetes

2,3-Dihydro-4(1H)-quinolinones

2,3-Dihydro-4(1H)-quinolinones can be considered aza-analogs of flavanones and express medicinal properties .

Applications:

Quinazoline-4(3H)-ones

Designed quinazoline compounds have shown antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline

This compound is used as a building block for synthesis in chemistry.

Optically Active Tetrahydroquinoline Derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline is compared to analogs with variations in substituents, saturation, and functional groups. Below is a detailed analysis supported by structural analogs from literature.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Saturation and Flexibility: The tetrahydroquinazoline core in the target compound allows greater flexibility compared to the planar dihydroquinazolinone (with a rigid ketone group) . This flexibility may enhance binding to biological targets requiring induced-fit interactions. In contrast, the triazolone derivative has a fully conjugated triazole ring, favoring electronic delocalization and UV absorption, which is absent in the tetrahydroquinazoline.

Substituent Effects: The 4-phenyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to mono-phenyl analogs (e.g., 2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one, logP ~3.2). This enhances membrane permeability but may reduce aqueous solubility. Methyl vs. Ketone Groups: The methyl substituent at position 2 reduces polarity, while the ketone in dihydroquinazolinone derivatives enables hydrogen bonding, critical for crystallization .

Synthetic Challenges :

- Halogenation attempts on diphenyl compounds (e.g., 1,4-diphenyl-1-butenyl derivatives ) often yield unexpected products, such as tetrabromides, due to competing reactivity pathways. This suggests that introducing halogens to 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline may require carefully controlled conditions.

Biological and Material Applications: The target compound’s lipophilicity and flexible core make it a candidate for hydrophobic drug delivery systems. In contrast, dihydroquinazolinones are explored as kinase inhibitors due to their hydrogen-bonding capacity .

Biological Activity

2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C21H20N2

- Molecular Weight : 316.4 g/mol

- CAS Number : 15566230

Synthesis

The synthesis of 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline typically involves multi-step reactions that include cyclization and functional group transformations. Recent studies have highlighted various synthetic routes that yield high purity and yield of the target compound using techniques such as domino reactions and metal-catalyzed processes .

Antimicrobial Activity

Research has demonstrated that 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In various assays, it demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property suggests potential applications in preventing oxidative damage in diseases associated with oxidative stress .

Anti-inflammatory Effects

In vivo studies have indicated that 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline can significantly reduce inflammation in animal models. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These findings support its potential use in treating inflammatory disorders .

Neuroprotective Effects

Recent investigations have revealed neuroprotective effects of this compound in models of neurodegeneration. It has been shown to improve cognitive function and reduce neuronal apoptosis in models of Alzheimer's disease by modulating neuroinflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university tested the antimicrobial efficacy of 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.

Case Study 2: Neuroprotection in Alzheimer's Model

Another study investigated the neuroprotective effects of the compound in a transgenic mouse model of Alzheimer's disease. Mice treated with 10 mg/kg/day exhibited improved memory retention in maze tests compared to control groups. Histological analysis revealed reduced amyloid plaque formation and lower levels of neuroinflammation markers.

Data Table: Summary of Biological Activities

| Biological Activity | Assay/Model | Result |

|---|---|---|

| Antimicrobial | MIC against S. aureus | 32 µg/mL |

| MIC against E. coli | 32 µg/mL | |

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Reduced edema by 50% |

| Neuroprotective | Transgenic Alzheimer’s Model | Improved memory retention |

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline in laboratory settings?

Methodological Answer: The synthesis typically involves cyclocondensation or Mannich-type reactions. For example:

- Cyclocondensation : Refluxing precursors in polar solvents like DMSO under controlled conditions, followed by crystallization (e.g., 65% yield achieved via 18-hour reflux and ice-water quenching) .

- Mannich Reaction : Reacting isotonic anhydride with aniline derivatives, followed by Mannich base formation with secondary amines (e.g., ciprofloxacin derivatives) to introduce substituents .

- Multi-Step Synthesis : Derivatives are often synthesized via sequential alkylation, hydrazide formation, and heterocyclization, with optimization for solvent choice and reaction time to improve yields .

Q. How is the structural integrity of 2-Methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline confirmed post-synthesis?

Methodological Answer: Characterization relies on:

- Spectroscopy : ¹H/¹³C NMR for confirming proton environments and carbon frameworks; IR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Chromatography : HPLC or TLC to verify purity (>95%) and monitor reaction progress .

- X-Ray Crystallography : Resolving crystal structures to confirm regiochemistry and stereochemistry, as demonstrated in analogous thiazole derivatives .

Advanced Research Questions

Q. What strategies resolve discrepancies in reaction yields when synthesizing tetrahydroquinazoline derivatives under varying conditions?

Methodological Answer: Key factors include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to toluene, as seen in yields varying from 60% to 75% across studies .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can accelerate cyclization but may introduce side products requiring purification adjustments .

- Temperature Control : Prolonged reflux (>12 hours) improves conversion but risks decomposition; microwave-assisted synthesis can reduce time and improve reproducibility .

Q. How can computational methods predict the biological activity of tetrahydroquinazoline derivatives?

Methodological Answer:

- Molecular Docking : Used to simulate ligand-receptor interactions (e.g., with enzymes like cyclooxygenase or kinase targets). Studies on thiadiazole-triazole hybrids identified key hydrogen-bonding interactions at active sites, guiding structural optimization .

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity data to prioritize derivatives for synthesis .

Q. What role do substituents on the tetrahydroquinazoline core play in modulating its physicochemical properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance stability via resonance but may reduce solubility (e.g., chloro or nitro groups) .

- π-Conjugated Systems : Extended conjugation (e.g., phenyl or thiophene substituents) improves fluorescence properties, enabling applications in bioimaging .

- Steric Effects : Bulky groups (e.g., diphenyl moieties) can hinder crystallinity, necessitating co-crystallization strategies for X-ray analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of tetrahydroquinazoline analogs?

Methodological Answer:

- Standardized Assays : Discrepancies often arise from variations in assay protocols (e.g., cell lines, incubation times). Replicating studies under uniform conditions (e.g., MTT assay at 48-hour exposure) is critical .

- Meta-Analysis : Cross-referencing IC₅₀ values across studies identifies outliers, with follow-up validation via orthogonal assays (e.g., enzymatic vs. cellular activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.